molecular formula C13H10ClN3O4S2 B1675139 Lornoxicam CAS No. 70374-39-9

Lornoxicam

Cat. No. B1675139
CAS RN: 70374-39-9
M. Wt: 371.8 g/mol
InChI Key: WLHQHAUOOXYABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lornoxicam is a non-steroidal anti-inflammatory drug with analgesic properties and belongs to the class of oxicams . It is used for various diseases related to inflammation and pain .


Synthesis Analysis

The synthesis of Lornoxicam involves taking 6-chloro-4-hydroxy-2-methyl-2-H-thieno [2,3-e ] -1, 2-thiazine carboxylic acid methyl ester-1, 1-dioxide and 2-aminopyridine as raw materials, adding xylene as a solvent, adding a stabilizer, heating and refluxing to carry out ammonolysis reaction .


Molecular Structure Analysis

Lornoxicam has two polymorphs. Form I is triclinic with two kinds of intermolecular hydrogen bonds, while form II is orthorhombic with two kinds of intramolecular hydrogen bonds . Lornoxicam is a zwitterion in the pH range of 2–5, and is anionic at pH >6. It is a weakly acidic molecule with the structure of keto-enol tautomerism and a pKa of 4.7 .


Chemical Reactions Analysis

Lornoxicam is metabolized completely by CYP 2C9 with the principal metabolite being 5’-hydroxy-lornoxicam . Only negligible amounts of intact lornoxicam are excreted unchanged in the urine .


Physical And Chemical Properties Analysis

Lornoxicam is completely absorbed after oral administration, reaching peak plasma concentrations of 280 mg/L within 2.5 hours after a 4 mg dose . After intramuscular injection, maximum plasma concentrations are achieved after approximately 20-25 minutes .

Safety And Hazards

Lornoxicam is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Considering that the metabolism of Lornoxicam is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys, it was appropriate to explore the CYP2C9 genotype and CrCl levels as covariates in the population pharmacokinetic model of Lornoxicam . Through the results of this study, individualized and effective Lornoxicam therapy taking into account the genotype and degree of renal function of individuals will be possible in the future .

properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined.
Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lornoxicam

CAS RN

70374-39-9, 70374-27-5
Record name Lornoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70374-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lornoxicam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lornoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lornoxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORNOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lornoxicam
Reactant of Route 2
Reactant of Route 2
Lornoxicam
Reactant of Route 3
Reactant of Route 3
Lornoxicam
Reactant of Route 4
Reactant of Route 4
Lornoxicam
Reactant of Route 5
Lornoxicam
Reactant of Route 6
Lornoxicam

Citations

For This Compound
11,200
Citations
JA Balfour, A Fitton, LB Barradell - Drugs, 1996 - Springer
… other comparative clinical studies have shown that lornoxicam provides effective analgesia following oral or other surgery. Intravenous lornoxicam 8mg was reported to be as effective …
Number of citations: 352 link.springer.com
DS Prasad Byrav, B Medhi, A Prakash, S Patyar… - IJPMR, 2009 - iapmr.net
… Lornoxicam combines the high therapeutic potency of … the short half-life of lornoxicam as compared to the other oxicams. … Lornoxicam has shown protective effects on the development of …
Number of citations: 73 www.iapmr.net
NM Skjodt, NM Davies - Clinical pharmacokinetics, 1998 - Springer
… Lornoxicam and the 5′-hydroxy-lornoxicam have also been … of lornoxicam, the Cmax of 5′-hydroxylornoxicam was … of 5′-hydroxy-lornoxicam was 60% of the AUC of lornoxicam.[6] A …
Number of citations: 184 link.springer.com
MO Ahmed, AA Al-Badr - Profiles of drug substances, excipients and …, 2011 - Elsevier
… Lornoxicam has demonstrated clinical efficacy in relieving chronic pain … , lornoxicam has been shown to be as effective as morphine [5]. An in vitro study suggested that lornoxicam is …
Number of citations: 29 www.sciencedirect.com
K McCormack - Pain Reviews, 1999 - search.proquest.com
… , lornoxicam. This article is not intended as an exhaustive overview of the lornoxicam literature… of lornoxicam from its modern oxicam heritage and its generic origins in myth and folklore. …
Number of citations: 19 search.proquest.com
PE Hall, S Derry, RA Moore… - Cochrane Database of …, 2009 - cochranelibrary.com
Background Lornoxicam is one of the oxicam class of non‐steroidal anti‐inflammatory drugs (NSAIDs), producing analgesic and antipyretic effects in part through the non‐selective …
Number of citations: 65 www.cochranelibrary.com
G Hitzenberger, S Radhofer-Welte… - Postgraduate Medical …, 1990 - europepmc.org
… studies with lornoxicam were performed with the 4 mg dose of lornoxicam. Lornoxicam was … The total excretion of lornoxicam via urine and faeces after oral administration was …
Number of citations: 106 europepmc.org
B Kidd, W Frenzel - The Journal of Rheumatology, 1996 - europepmc.org
Objective To compare the efficacy and tolerability of lornoxicam and diclofenac in the treatment of patients with osteoarthritis (OA) over 12 weeks and to assess the efficacy and …
Number of citations: 123 europepmc.org
H Staunstrup, J Ovesen, UT Larsen… - The Journal of …, 1999 - Wiley Online Library
… lornoxicam group required rescue medication, and patients' global impression of efficacy again favored lornoxicam… one or more adverse events with lornoxicam than with tramadol (14 vs…
Number of citations: 207 accp1.onlinelibrary.wiley.com
S Radhofer-Welte, X Rabasseda - Drugs of Today (Barcelona …, 2000 - europepmc.org
… Lornoxicam has been shown to be at least as effective as … lornoxicam of 16-24 mg daily have been more effective than tramadol 300 mg daily in pain following knee surgery. Lornoxicam …
Number of citations: 208 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.